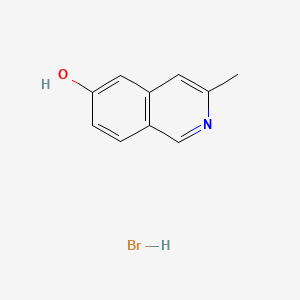

3-Methylisoquinolin-6-ol hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

3-methylisoquinolin-6-ol;hydrobromide |

InChI |

InChI=1S/C10H9NO.BrH/c1-7-4-9-5-10(12)3-2-8(9)6-11-7;/h2-6,12H,1H3;1H |

InChI Key |

NHLLMWMVITXKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)O)C=N1.Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin splitting), and the relative number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. For 3-Methylisoquinolin-6-ol hydrobromide, characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton would be expected in the ¹H NMR spectrum, while the ¹³C NMR would show distinct signals for each carbon in the isoquinoline (B145761) core and the methyl substituent. rsc.orgtsijournals.com

Two-dimensional (2D) NMR techniques are employed to resolve complex structures by correlating signals from the 1D spectra, providing definitive evidence of atomic connectivity. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing out proton-proton networks within a molecule, such as the arrangement of protons on the aromatic rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu This is crucial for piecing together the molecular skeleton, connecting fragments identified by COSY, and confirming the positions of substituents like the methyl group and hydroxyl group on the isoquinoline framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining stereochemistry and conformational details.

The following table outlines the expected NMR data for the cationic component, 3-Methylisoquinolin-6-ol. Chemical shifts are predictive and based on known data for similar isoquinoline and quinoline (B57606) structures. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Methylisoquinolin-6-ol

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | J-Couplings (Hz) | HMBC Correlations (H to C) |

| 1 | 152.0 | 9.10 | s | - | C3, C4a, C8a |

| 3 | 158.0 | - | - | - | - |

| 4 | 120.0 | 7.50 | s | - | C3, C4a, C5 |

| 4a | 128.0 | - | - | - | - |

| 5 | 125.0 | 7.90 | d | J = 8.5 | C4, C6, C7, C8a |

| 6 | 155.0 | - | - | - | - |

| 7 | 118.0 | 7.30 | dd | J = 8.5, 2.5 | C5, C6, C8, C8a |

| 8 | 122.0 | 7.40 | d | J = 2.5 | C4a, C6, C7 |

| 8a | 135.0 | - | - | - | - |

| 3-CH₃ | 22.0 | 2.60 | s | - | C3, C4 |

| 6-OH | - | 10.50 | s (broad) | - | C5, C6, C7 |

Note: Chemical shifts are highly dependent on the solvent and concentration. The presence of the hydrobromide salt and protonation at the nitrogen atom will influence the chemical shifts, particularly for protons and carbons near the nitrogen.

Applications in Stereochemical Assignment of Isoquinoline Derivatives

While this compound is an achiral molecule, the broader class of isoquinoline derivatives often contains stereocenters. NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of these chiral molecules. wordpress.com Techniques such as NOESY can establish the spatial proximity of protons, which helps in assigning the relative configuration of substituents on a stereogenic center or the geometry of a double bond. For determining absolute configuration, chiral derivatizing agents can be used. These agents react with the isoquinoline derivative to form diastereomers, which will have distinct NMR spectra, allowing for their differentiation and the assignment of the original enantiomer's configuration. wordpress.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact elemental composition of a molecule, thereby confirming its molecular formula. scispace.com For 3-Methylisoquinolin-6-ol, HRMS would be used to verify that the experimentally measured exact mass matches the theoretical mass calculated for the molecular formula C₁₀H₉NO. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. nih.gov

Table 2: Theoretical Exact Mass for the Cation of 3-Methylisoquinolin-6-ol

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| Protonated Cation | [C₁₀H₁₀NO]⁺ | 160.0757 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is particularly useful for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. mdpi.com In the context of synthesizing this compound, GC-MS could be used to monitor the reaction progress, identify byproducts, and assess the purity of the final product. madison-proceedings.com The mass spectrometer fragments the molecules as they elute from the GC column, producing a characteristic fragmentation pattern, or mass spectrum, for each component. The fragmentation patterns of isoquinoline alkaloids are often characterized by specific losses of substituents or cleavages of the heterocyclic rings, which aids in their structural identification. nih.govexlibrisgroup.com

Table 3: Plausible Mass Fragments for 3-Methylisoquinolin-6-ol in MS

| Fragment | Proposed Structure/Loss | m/z (Nominal) |

| [M]⁺ | Molecular Ion | 159 |

| [M-CH₃]⁺ | Loss of a methyl radical | 144 |

| [M-CO]⁺ | Loss of carbon monoxide | 131 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 132 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. compoundchem.com It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. vscht.cz The resulting IR spectrum shows absorption bands that are characteristic of specific types of bonds and functional groups. libretexts.orglibretexts.org

For this compound, the IR spectrum would provide clear evidence for the key functional groups. The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band. Aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl group, would also show characteristic absorptions. youtube.com Furthermore, the hydrobromide salt form would exhibit a very broad absorption corresponding to the N⁺-H stretch of the protonated isoquinolinium nitrogen. copbela.orgyoutube.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak |

| Methyl C-H | C-H stretch | 2850-2960 | Medium |

| Isoquinolinium Salt | N⁺-H stretch | 2400-3200 | Very Broad, Strong |

| Aromatic Rings | C=C and C=N stretch | 1500-1650 | Medium to Strong |

| Phenol | C-O stretch | 1200-1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the electronic transitions within aromatic systems like the isoquinoline core of this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the π-electron system of the fused bicyclic aromatic rings.

The UV-Vis spectrum of an isoquinoline derivative is typically characterized by multiple absorption bands, which are often assigned to π → π* transitions. The parent isoquinoline molecule exhibits complex absorption patterns, and the introduction of substituents can cause predictable shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In the case of this compound, the aromatic isoquinoline scaffold is functionalized with a methyl group at the 3-position and a hydroxyl group at the 6-position. The methyl group, being an electron-donating group through hyperconjugation, is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the absorption bands. More significantly, the hydroxyl group at the 6-position, a strong auxochrome with lone pairs of electrons, can participate in resonance with the aromatic system. This extended conjugation typically results in a more pronounced bathochromic shift and an increase in the intensity of the absorption bands.

Furthermore, the protonation of the isoquinoline nitrogen to form the hydrobromide salt can also influence the electronic spectrum. The positive charge on the nitrogen atom can alter the energy levels of the molecular orbitals, leading to further shifts in the absorption maxima. The solvent used for spectroscopic analysis also plays a crucial role, as solvent polarity can affect the energy of the electronic transitions.

Table 1: Representative UV-Vis Spectral Data for a Substituted Isoquinoline System

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Ethanol (B145695) | ~ 230 | ~ 45,000 | π → π |

| ~ 280 | ~ 6,000 | π → π | |

| ~ 335 | ~ 4,500 | π → π* |

Note: The data presented in this table is illustrative and represents typical values for a hydroxyl and methyl-substituted isoquinoline system. Actual experimental values for this compound may vary.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and provide insights into intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

In the crystalline state of this compound, the isoquinolinium cation and the bromide anion would be arranged in a regular, repeating pattern. The analysis of the crystal structure would reveal several key features:

Molecular Geometry: The planarity of the isoquinoline ring system, along with the precise bond lengths and angles of the methyl and hydroxyl substituents, would be determined.

Conformation: The orientation of the hydroxyl group relative to the aromatic ring would be established.

Although a specific crystal structure for this compound has not been reported in the searched literature, data from related isoquinoline hydrohalide structures can provide a basis for predicting its crystallographic parameters. ontosight.airesearchgate.net It is anticipated that the compound would crystallize in a common space group, with the unit cell dimensions reflecting the size and shape of the constituent ions.

Table 2: Representative Crystallographic Data for an Isoquinolinium Hydrobromide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 15.2 |

| c (Å) | ~ 9.8 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (Å3) | ~ 1220 |

| Z | 4 |

| Key Hydrogen Bonds | O-H···Br, N-H···Br |

Note: This table presents hypothetical yet plausible crystallographic data for this compound based on known structures of similar compounds. The actual crystallographic parameters would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. These calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org One of the key outputs of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly significant as it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

For isoquinoline (B145761) and its derivatives, DFT calculations have been used to determine their electronic properties. nih.gov For instance, studies on various tunable quinoline (B57606) derivatives have utilized DFT to understand their photophysical characteristics. rsc.org The electronic properties, such as electrophilicity, chemical potential, and chemical hardness, are derived from these calculations. rsc.org In a study on isoquinoline functionalized chromophores, DFT calculations at the M06/6-311G(d, p) level were performed to analyze the FMOs and understand their non-linear optical (NLO) responses. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter that influences the reactivity and stability of the molecule. nih.gov

Table 1: Representative Global Reactivity Parameters Calculated for Isoquinoline Derivatives using DFT

| Parameter | Description | Typical Value Range (eV) |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | 5.7 - 6.1 |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Varies |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | 1.5 - 2.0 |

Note: The values presented are illustrative and based on studies of various isoquinoline derivatives. nih.gov The exact values would need to be calculated specifically for 3-Methylisoquinolin-6-ol hydrobromide.

Computational methods, particularly DFT, are also instrumental in predicting the spectroscopic properties of molecules. This is achieved by calculating the vibrational frequencies and electronic transitions, which correspond to infrared (IR), Raman, and UV-Visible spectra.

DFT calculations, often using hybrid functionals like B3LYP, can predict the vibrational spectra of molecules with a good degree of accuracy. researchgate.net For example, a study on isoquinoline and 8-hydroxyquinoline (B1678124) employed DFT with the B3LYP functional and a 6-31G* basis set to calculate the geometry, frequency, and intensity of their vibrational bands. researchgate.net The calculated spectra showed good agreement with experimental FT-IR and FT-Raman data. researchgate.net Such computational predictions are invaluable for assigning experimental spectral bands to specific molecular vibrations. More advanced and accurate predictions can be achieved using double-hybrid functionals like B2PLYP in conjunction with larger basis sets. frontiersin.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Isoquinoline

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3050 | 3060 |

| C=C stretch | 1625 | 1630 |

| C-H in-plane bend | 1280 | 1285 |

| C-H out-of-plane bend | 745 | 750 |

Note: This table provides a generalized comparison. The actual values can vary based on the specific derivative and the level of theory used in the calculations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For isoquinoline derivatives, 3D-QSAR studies have been conducted to understand their inhibitory activity against various biological targets. researchgate.net For instance, 3D-QSAR studies on substituted dihydroisoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP) have been performed. researchgate.net In another study, QSAR models were developed for 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives with AKR1C3 inhibitory activity, which is relevant to prostate cancer. japsonline.com The robustness and predictive power of these models are assessed through rigorous statistical validation. japsonline.com

A crucial aspect of QSAR analysis is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be steric, electronic, or hydrophobic in nature. For example, in a study of pyrimido-isoquinolin-quinone derivatives with anti-MRSA activity, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methods were used to identify that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key to their antibacterial activity. nih.gov Similarly, for isoquinoline derivatives inhibiting the AKR1C3 enzyme, 3D-MoRSE descriptors, which encode the 3D structure of the molecule, were found to be important. japsonline.com

Table 3: Common Physicochemical Descriptors Used in QSAR Studies of Isoquinoline Derivatives

| Descriptor Type | Examples | Influence on Biological Activity |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Affects electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how a molecule fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Determines the partitioning of the molecule between aqueous and lipid environments. |

| Topological | Connectivity indices, Ring counts | Describes the shape and branching of the molecule. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. 13.235.221 It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

For isoquinoline derivatives, molecular docking studies have been instrumental in understanding their mechanism of action at a molecular level. For example, docking simulations have been used to explore the binding of dihydroisoquinoline derivatives to the active site of leucine aminopeptidase, revealing interactions with zinc ions and key amino acid residues. researchgate.net In another study, novel chalcones incorporating thiadiazolyl isoquinoline were docked into the active sites of various cancer-related proteins like CDK2 and EGFRTK to predict their binding affinities. nih.gov These simulations can provide detailed insights into the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. researchgate.net

Table 4: Representative Molecular Docking Results for an Isoquinoline Derivative with a Target Protein

| Parameter | Description | Example Finding |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | -8.5 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and protein residues. | Forms H-bonds with ASN123 and GLU234. |

| Hydrophobic Interactions | The non-polar interactions between the ligand and protein residues. | Interacts with PHE101, LEU150, and TRP200. |

| Key Interacting Residues | The amino acid residues in the protein's active site that are crucial for ligand binding. | ASN123, GLU234, PHE101, LEU150, TRP200 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

Ligand-Protein Interaction Studies for Potential Biological Targets

While specific ligand-protein interaction studies for this compound are not extensively documented in publicly available literature, research on analogous isoquinoline derivatives provides a framework for understanding its potential interactions. Molecular docking simulations are frequently employed to investigate the binding modes of isoquinoline-based compounds with various protein targets.

For instance, studies on isoquinoline derivatives as potential inhibitors of enzymes like SARS-CoV-2 Mpro have demonstrated key interactions with catalytic residues. nih.gov These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex. It is plausible that the hydroxyl group and the nitrogen atom of the isoquinoline core of this compound could act as hydrogen bond donors and acceptors, respectively. The aromatic rings would likely participate in hydrophobic and pi-stacking interactions within a protein's binding pocket. The methyl group could also contribute to hydrophobic interactions, further anchoring the ligand.

Binding Affinity Prediction and Interaction Hotspots

Binding affinity prediction is a critical component of computational drug design, aiming to quantify the strength of the interaction between a ligand and its target protein. nih.gov This is often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.

Interaction hotspots are specific residues within the binding site that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. nih.gov For a compound like this compound, key interaction hotspots would likely include amino acid residues capable of forming hydrogen bonds with the hydroxyl group and the isoquinoline nitrogen, as well as aromatic residues that can engage in pi-stacking interactions.

Hypothetical Binding Affinity Data for this compound with a Kinase Target

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Molecular Docking (Glide) | -8.5 | LYS745, GLU762, ASP810 |

| MM/GBSA | -55.2 | LYS745, MET793, ASP810 |

This table is illustrative and not based on experimental data for this specific compound.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Flexibility of Isoquinoline Derivatives

For this compound, the primary sources of flexibility would be the rotation of the hydroxyl group and any potential, albeit limited, puckering of the non-aromatic portion of a tetrahydroisoquinoline analogue, if applicable. Understanding the preferred conformations of the molecule is essential for accurate docking studies and for predicting its interaction with a target. semanticscholar.org

Ligand-Target Binding Dynamics and Stability

MD simulations are instrumental in assessing the stability of a ligand-protein complex once the initial binding pose has been determined by molecular docking. rsc.org By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a powerful cheminformatics application where extensive libraries of compounds are computationally docked against a protein target to identify potential hits. als-journal.comchemrxiv.orgmdpi.com

Given its drug-like properties, this compound could be included in virtual screening libraries for various therapeutic targets. The isoquinoline scaffold is a common feature in many biologically active compounds, making it a valuable starting point for drug discovery campaigns. acs.org High-throughput virtual screening, followed by more rigorous computational analysis like MD simulations on the top-scoring hits, can significantly streamline the process of identifying novel drug candidates. nih.govpensoft.net

Biological and Pharmacological Investigations Preclinical Focus

In Vitro Assays for Target Identification and Mechanism of Action Studies

Enzyme Inhibition Assays (e.g., Phenylethanolamine N-methyltransferase)

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. nih.govwikipedia.org As such, inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine. nih.gov Research has been conducted on various isoquinoline (B145761) derivatives as potential inhibitors of this enzyme. For instance, compounds such as (+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline and 7-isothiocyanatotetrahydroisoquinoline have been synthesized and evaluated for their PNMT inhibitory activity. nih.govnih.gov

However, a specific search of the available scientific literature did not yield data on enzyme inhibition assays performed with 3-Methylisoquinolin-6-ol hydrobromide, particularly concerning its activity against Phenylethanolamine N-methyltransferase. Therefore, its inhibitory potency (e.g., IC₅₀ or Kᵢ values) against this enzyme is not documented in the reviewed sources.

Cellular Pathway Modulation Studies (e.g., cell cycle arrest, apoptosis, autophagy induction)

The modulation of cellular pathways such as the cell cycle, apoptosis (programmed cell death), and autophagy is a key mechanism for many therapeutic agents, particularly in oncology. mdpi.comnih.gov Several studies have investigated the effects of various complex isoquinoline derivatives on these pathways. For example, a novel 3-acyl isoquinolin-1(2H)-one was reported to induce G2 phase cell cycle arrest and apoptosis in breast cancer cells. researchgate.net Other research has shown that different classes of compounds can trigger these pathways; for instance, RTA dh404, a synthetic oleanolic acid derivative, was found to arrest glioblastoma cells in the G2/M phase and induce both apoptosis and autophagy. mdpi.com

Despite the investigation of related heterocyclic structures, specific studies detailing the effects of this compound on cellular pathways are not available in the reviewed literature. Consequently, there is no specific information on its ability to induce cell cycle arrest, apoptosis, or autophagy in preclinical models.

Receptor Binding and Functional Assays (e.g., muscarinic receptors)

Muscarinic acetylcholine (B1216132) receptors (M1-M5) are G protein-coupled receptors involved in numerous physiological functions in the central and peripheral nervous systems. mdpi.com The binding affinity and functional activity of compounds at these receptors are often evaluated using radioligand binding assays and in vitro functional assays on isolated tissues. nih.govnih.gov Research has explored the interaction of various molecules with these receptors, such as the selective M3 receptor antagonist darifenacin. sci-hub.ruwestminster.ac.uk

A thorough review of available data revealed no specific receptor binding or functional assay results for this compound at muscarinic receptors or any other receptor type. Its binding affinities (Kᵢ), potency (EC₅₀/IC₅₀), or efficacy as an agonist or antagonist remain uncharacterized in the scientific literature.

Studies on Nucleic Acid and Protein Binding

The interaction of small molecules with macromolecules like nucleic acids and proteins is fundamental to their mechanism of action. Bioactive isoquinoline alkaloids, particularly those from the protoberberine group such as berberine (B55584) and palmatine, have been studied for their ability to bind to various forms of DNA. nih.govnih.gov These interactions can occur through mechanisms like intercalation or groove binding and are often linked to their anticancer properties. nih.govnih.gov

While the broader class of isoquinoline alkaloids has been investigated, there is no specific information available from the literature search regarding studies on the binding of this compound to nucleic acids or proteins. Details on its binding constants, mode of interaction, or specific protein targets have not been documented.

Evaluation of Potential Therapeutic Activities in Preclinical Models

Antimicrobial Activity Against Bacterial and Fungal Strains (in vitro)

The search for new antimicrobial agents is a critical area of research. Various classes of chemical compounds, including heterocyclic molecules like quinolines and some isoquinoline alkaloids, have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi. mdpi.comnih.gov For example, two new isoquinoline alkaloids, spathullin A and spathullin B, isolated from the fungus Penicillium spathulatum, demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com

However, specific preclinical studies evaluating the in vitro antimicrobial activity of this compound against bacterial or fungal strains were not found in the reviewed literature. Therefore, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for this specific compound are not available.

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables could be generated.

Anti-inflammatory Effects (in vitro, e.g., TNF-α inhibition)

Chronic inflammation is a key pathological feature of numerous diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a critical mediator in this process. nih.govmdpi.com Consequently, the inhibition of TNF-α has become a significant therapeutic strategy for managing inflammatory conditions. nih.govfrontiersin.org While direct studies on this compound's effect on TNF-α are not extensively detailed in the available literature, the broader class of isoquinoline and quinoline (B57606) derivatives has been investigated for anti-inflammatory properties. The general mechanism of small molecule inhibitors of TNF-α often involves interference with the TNF-α trimer, either by preventing its formation or by promoting its dissociation, thereby inhibiting its binding to its receptors. nih.govresearchgate.net In vitro assays, typically utilizing lipopolysaccharide (LPS)-activated macrophages or monocytic cell lines like THP-1, are standard models to assess the TNF-α inhibitory potential of novel compounds. nih.govnih.gov The evaluation of this compound in such systems would be a critical step to ascertain its specific anti-inflammatory efficacy.

Anticancer Potential in Cell Lines and In Vitro Models

The isoquinoline core is a constituent of several recognized anticancer agents, and numerous derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.govuniv.kiev.ua Investigations into the anticancer potential of isoquinoline alkaloids and their synthetic analogs have revealed activities against a range of human cancer cell lines, including those of the breast, colon, and lung. nih.govresearchgate.net For instance, certain 3-substituted isoquinolinone derivatives have shown potent antiproliferative effects. univ.kiev.ua

The cytotoxic effects of novel compounds are typically evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.net The activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the metabolic activity of the cells by 50%. Studies on various cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer), are commonly employed to determine the spectrum of activity and selectivity of new chemical entities. researchgate.net While specific data for this compound is limited, its structural similarity to other biologically active isoquinolines suggests that it warrants investigation in such cancer cell line panels.

Examples of Anticancer Activity of Isoquinoline Derivatives Against Various Cell Lines

| Compound Type | Cell Line | Reported Activity |

|---|---|---|

| Isoquinoline Alkaloids | Melanoma (A375, G-361, SK-MEL-3) | High cytotoxic activity observed. nih.gov |

| 3-Aminoisoquinolin-1(2H)-one Derivatives | Various solid tumor cell lines | Demonstrated anticancer potential. univ.kiev.ua |

| Sanguinaria candensis extract (contains isoquinoline alkaloids) | FaDu, SCC-25, MCF-7, MDA-MB-231 | High cytotoxicity reported. nih.gov |

Neuroprotective Properties and Related Molecular Mechanisms

The potential for neuroprotection is another area of interest for isoquinoline-containing compounds. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. Compounds that can mitigate these processes may offer therapeutic benefits. While direct evidence for the neuroprotective properties of this compound is not available, the general class of isoquinoline alkaloids has been explored for such effects. The mechanisms underlying potential neuroprotection could involve the modulation of signaling pathways related to inflammation and apoptosis.

Other Reported Biological Activities

The diverse biological profile of the isoquinoline and quinoline nucleus extends to a range of other potential therapeutic applications.

Antioxidant: The antioxidant potential of compounds is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. biotechrep.irnih.govmdpi.com The antioxidant capacity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. biotechrep.irresearchgate.net Essential oils containing various phytochemicals have demonstrated significant antioxidant activity in such assays. biotechrep.irmdpi.comnih.gov

Antidiabetic: The antidiabetic potential of compounds can be evaluated in vitro through the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. mdpi.comresearchgate.netnih.govmicrobiologyjournal.org A lower IC50 value indicates a more potent inhibitory effect. mdpi.com For example, piceatannol, a stilbenoid, has shown significant inhibitory activity against α-glucosidase. mdpi.com

Antiplasmodial: Several quinoline and isoquinoline derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. malariaworld.orgnih.govnih.govarabjchem.orgresearchgate.net The in vitro antiplasmodial activity is determined by the IC50 value against different strains of the parasite. malariaworld.orgnih.gov For instance, some naphthylisoquinoline alkaloids have exhibited potent activity with IC50 values below 1 μM. nih.gov

Antifungal: The antifungal activity of novel compounds is an area of ongoing research, though specific data for this compound is not currently available.

Antileishmanial: The quinoline scaffold is a key component of some antileishmanial drugs. nih.gov Novel 3-substituted quinolines have demonstrated potent in vitro activity against Leishmania chagasi, with some compounds showing significantly greater efficacy than standard treatments. nih.govmdpi.comnih.gov The activity is measured by the IC50 against both the promastigote and the clinically relevant intracellular amastigote forms of the parasite. nih.gov

Antidepressant: While some isoquinoline alkaloids have been investigated for their effects on the central nervous system, specific antidepressant activity for this compound has not been reported.

Antiplatelet: Certain quinolone derivatives have been shown to possess antiplatelet activity. researchgate.net For example, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) was identified as an effective antiplatelet agent. researchgate.net The antiplatelet effects of isoquinoline alkaloids have also been studied, with some compounds showing inhibitory effects on platelet aggregation at high concentrations. nih.govnih.gov

Summary of Other Potential Biological Activities of Related Compound Classes

| Activity | Compound Class | Key Findings |

|---|---|---|

| Antioxidant | Various Phytochemicals | Ability to scavenge free radicals like DPPH. biotechrep.irnih.govmdpi.com |

| Antidiabetic | Piceatannol (Stilbenoid) | Inhibition of α-glucosidase. mdpi.com |

| Antiplasmodial | Naphthylisoquinoline Alkaloids | Potent activity against P. falciparum (IC50 < 1 μM). nih.gov |

| Antileishmanial | 3-Substituted Quinolines | High in vitro efficacy against L. chagasi. nih.gov |

| Antiplatelet | Acetoxy Quinolones | Inhibition of platelet aggregation. researchgate.net |

Pharmacokinetic and Metabolic Research (Animal Studies)

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a drug. nih.govnih.govnih.govnih.govmdpi.com

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are essential early-stage studies to predict the in vivo metabolic fate of a drug candidate. nih.govspringernature.comfrontiersin.orgmdpi.comwuxiapptec.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from different species, including humans, to assess its susceptibility to metabolic enzymes. nih.govspringernature.commdpi.com The rate of disappearance of the parent compound over time is measured to determine its metabolic stability, often expressed as in vitro half-life (t½). nih.govnih.gov For example, a study on a novel isoquinolinone-based melatonin (B1676174) receptor agonist found that the compound was metabolized in rat intestinal and liver microsomes with in vitro half-lives of 367.5 and 17.5 minutes, respectively. nih.gov

Metabolite identification is another critical component of these studies, where analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the major metabolites formed. nih.govfrontiersin.org This information helps in understanding the primary metabolic pathways, which can include oxidation, hydroxylation, and demethylation. nih.gov

In Vivo Pharmacokinetics in Animal Models (e.g., absorption, distribution, metabolism, excretion)

In vivo pharmacokinetic studies in animal models, such as rats, are necessary to understand how a compound behaves in a living organism. nih.govnih.govnih.govnih.gov Following intravenous or oral administration, blood samples are collected at various time points to determine key pharmacokinetic parameters. nih.govnih.gov These parameters include clearance (CL), volume of distribution (Vd), elimination half-life (t½), and oral bioavailability (F%). nih.gov

A study on an isoquinolinone derivative in rats revealed moderate clearance, a large volume of distribution, and a long elimination half-life after intravenous administration. nih.gov The oral bioavailability was found to be relatively low. nih.gov Such studies provide essential data for predicting the pharmacokinetic profile in humans and for designing further preclinical and clinical studies.

Key Pharmacokinetic Parameters from Animal Studies of an Isoquinolinone Derivative

| Parameter | Finding |

|---|---|

| Clearance (CL) | Moderate (0.73-1.02 L/h/kg) nih.gov |

| Volume of Distribution (Vd) | Large (1.76-3.16 L/kg) nih.gov |

| Elimination Half-life (t½) | Long (3.11-6.04 h) nih.gov |

| Oral Bioavailability (F%) | Low (9.8-18.6%) nih.gov |

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the 3-Methylisoquinolin-6-ol scaffold have provided insights into the influence of different substituents on its biological activity. These modifications primarily focus on the methyl and hydroxyl groups, as well as the core isoquinoline (B145761) ring system.

The methyl group at the 3-position and the hydroxyl group at the 6-position of the isoquinoline core are key sites for structural variation. Studies on related complex alkaloids, such as Cassiarin A, which contains the 3-methylisoquinolin-6-ol moiety, have demonstrated that modifications to the phenolic hydroxyl group can significantly impact biological activity. For instance, etherification of the hydroxyl group in Cassiarin A derivatives, such as the formation of a methoxy (B1213986) or propargyl ether, led to a significant or complete loss of antiplasmodial activity mdpi.com. This suggests that the free hydroxyl group is crucial for the compound's interaction with its biological target, likely acting as a hydrogen bond donor or acceptor.

While specific studies on the variation of the 3-methyl group on the parent compound are limited, research on analogous systems indicates that the size and nature of the substituent at this position can influence activity. For example, in some isoquinoline derivatives, replacement of the methyl group with larger alkyl or aryl groups can alter the steric and electronic properties of the molecule, thereby affecting its binding affinity and selectivity.

Table 1: Impact of Modifications at the Hydroxyl Position on the Antiplasmodial Activity of Cassiarin A Analogs

| Compound | Modification at 6-Position | Antiplasmodial Activity (IC50) |

|---|---|---|

| Cassiarin A | -OH | 9.6 ± 0.63 µM |

| Methoxy Derivative | -OCH3 | Significant loss of activity |

This table is generated based on data for Cassiarin A, a complex alkaloid containing the 3-Methylisoquinolin-6-ol scaffold, to illustrate the importance of the hydroxyl group.

The nitrogen atom within the isoquinoline ring is a key feature, contributing to the basicity and potential for ionization of the molecule. Quaternization of the isoquinoline nitrogen by N-methylation in some 3-phenylisoquinoline derivatives has been shown to enhance antibacterial activity against S. aureus nih.gov. This suggests that a positive charge on the nitrogen atom may be favorable for interaction with bacterial targets.

Modifications to the aromatic ring system, such as the introduction of additional substituents or fusion of other rings, can have a profound impact on biological activity. The planarity and electronic distribution of the isoquinoline scaffold are important for its interaction with biological macromolecules. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the versatility of this privileged scaffold in medicinal chemistry nih.gov.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for biological activity. For 3-Methylisoquinolin-6-ol, the key pharmacophoric features can be inferred from its structure and the SAR data of related compounds. These features generally include:

An aromatic ring system (the isoquinoline core), which can participate in π-π stacking and hydrophobic interactions.

A hydrogen bond donor/acceptor (the 6-hydroxyl group).

A basic nitrogen atom, which can be protonated at physiological pH, allowing for ionic interactions.

A hydrophobic feature (the 3-methyl group).

The spatial arrangement of these features is critical for the molecule's ability to bind to its specific biological target. Pharmacophore models are often developed based on a set of active compounds to guide the design of new, more potent analogs nih.govnih.govplos.orgmdpi.com.

Elucidation of Structural Requirements for Potency and Selectivity

The potency and selectivity of 3-Methylisoquinolin-6-ol hydrobromide and its derivatives are dictated by specific structural requirements. Based on available data for isoquinoline alkaloids, the following structural aspects are considered important:

The presence of a free hydroxyl group at the 6-position appears to be critical for the biological activity of some related compounds, as its modification leads to a significant decrease in potency mdpi.com.

The planarity of the isoquinoline ring system is likely important for effective interaction with the target binding site.

The nature and position of substituents on the isoquinoline ring can modulate activity and selectivity. For instance, the introduction of lipophilic groups can enhance membrane permeability and, in some cases, antibacterial activity nih.gov.

The basicity of the isoquinoline nitrogen can influence the compound's pharmacokinetic properties and its ability to form ionic bonds.

Achieving selectivity for a specific biological target often requires a fine-tuning of these structural features to optimize interactions with the target's binding site while minimizing off-target effects.

Comparative SAR with Other Isoquinoline Alkaloids and Synthetic Analogues

The SAR of 3-Methylisoquinolin-6-ol can be contextualized by comparing it with other isoquinoline alkaloids and synthetic analogues. Isoquinoline alkaloids are a large and diverse class of natural products with a wide range of biological activities researchgate.netnih.govrsc.orgnih.gov.

For example, more complex alkaloids like Cassiarin A incorporate the 3-methylisoquinolin-6-ol core into a larger, more rigid tricyclic system. While the core scaffold provides the basic pharmacophoric elements, the additional rings and substituents in Cassiarin A likely confer higher potency and selectivity for its specific target mdpi.comresearchgate.net. Studies on synthetic analogs of Cassiarin A have shown that while the 3-methylisoquinolin-6-ol part is important, modifications on the other parts of the molecule can significantly enhance activity mdpi.comresearchgate.net.

In contrast, simpler synthetic isoquinoline derivatives have also been explored. For instance, 3-phenylisoquinoline derivatives have been investigated as antibacterial agents, with SAR studies revealing that the nature of the substituent on the phenyl ring and quaternization of the isoquinoline nitrogen are key determinants of activity nih.gov. These comparative studies highlight that while the 3-Methylisoquinolin-6-ol scaffold is a valuable starting point, its biological activity can be significantly modulated and enhanced through further structural elaboration.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways and Natural Occurrence for General Isoquinoline Alkaloids

Origin and Distribution of Isoquinoline (B145761) Alkaloids in Nature

Isoquinoline alkaloids are predominantly found in higher plants and are considered highly conserved metabolites in ancient vascular plants from a chemotaxonomic perspective. alfa-chemistry.comrsc.org Their distribution is largely concentrated within specific plant families, most notably Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae (buttercup family), Menispermaceae (moonseed family), and Fumariaceae. wikipedia.orgrsc.org

The primary metabolic precursor for the vast majority of isoquinoline alkaloids is the aromatic amino acid L-tyrosine. egpat.comkegg.jpwikipedia.org Through a series of enzymatic modifications, the carbon skeleton of tyrosine is incorporated to form the fundamental isoquinoline structure. egpat.com A key intermediate derived from tyrosine is dopamine, which plays a crucial role in the initial steps of the biosynthetic pathway. biocyclopedia.comegpat.com

Some well-known examples of plants rich in isoquinoline alkaloids include:

Papaver somniferum (Opium Poppy): A prominent member of the Papaveraceae family, it is a major source of numerous isoquinoline alkaloids, including the analgesics morphine and codeine, as well as papaverine (B1678415) and noscapine, which are found in its latex. biocyclopedia.comwikipedia.org

Berberis vulgaris (Common Barberry): This plant from the Berberidaceae family is known for containing the antimicrobial alkaloid berberine (B55584). wikipedia.org

Sanguinaria canadensis (Bloodroot): A member of the Papaveraceae family, it contains the antimicrobial and anti-inflammatory alkaloid sanguinarine. biocyclopedia.comnih.gov

Coptis japonica (Japanese Goldthread): This Ranunculaceae species is a source of protoberberine alkaloids like berberine. biocyclopedia.com

The table below summarizes the distribution of representative isoquinoline alkaloids in nature.

| Alkaloid | Plant Source | Plant Family |

| Morphine | Papaver somniferum | Papaveraceae |

| Codeine | Papaver somniferum | Papaveraceae |

| Papaverine | Papaver somniferum | Papaveraceae |

| Berberine | Berberis vulgaris, Coptis chinesis | Berberidaceae, Ranunculaceae |

| Sanguinarine | Sanguinaria canadensis | Papaveraceae |

| Tubocurarine | Strychnos toxifera | Menispermaceae |

Enzymatic and Chemical Transformations in Biosynthetic Routes

The biosynthesis of isoquinoline alkaloids is a multi-step process catalyzed by a series of specific enzymes. The pathway can be broadly understood as commencing with L-tyrosine and proceeding through key intermediates to generate the vast diversity of alkaloid structures. frontiersin.org

Formation of the Core Isoquinoline Structure: The pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). biocyclopedia.comresearchgate.net This involves several enzymatic steps, including decarboxylation, hydroxylation, and deamination, catalyzed by enzymes such as tyrosine/dopa decarboxylase (TYDC). biocyclopedia.com

The pivotal step in forming the isoquinoline core is the stereospecific condensation of dopamine and 4-HPAA, a reaction known as the Pictet-Spengler condensation. researchgate.net This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) , which yields (S)-norcoclaurine, the central precursor to virtually all benzylisoquinoline alkaloids (BIAs). biocyclopedia.comoup.com

Diversification of the Isoquinoline Scaffold: From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and oxidative coupling, lead to the formation of various alkaloid subgroups. oup.comoup.com Key enzymes involved in these transformations include:

Methyltransferases (O- and N-methyltransferases): These enzymes, such as norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT), add methyl groups to hydroxyl and amine functionalities, respectively, leading to intermediates like (S)-reticuline. researchgate.netresearchgate.net (S)-reticuline is a critical branch-point intermediate in the biosynthesis of many other structural types. oup.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes catalyzes a wide range of reactions, including hydroxylations and the formation of methylenedioxy bridges. For instance, N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) hydroxylates N-methylcoclaurine, a step towards forming (S)-reticuline. researchgate.net Other CYPs, like canadine synthase (CYP719A1), are involved in forming the protoberberine backbone. biocyclopedia.comnih.gov

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase plays a crucial role by catalyzing an intramolecular C-C bond formation. oup.com Specifically, it converts the N-methyl group of (S)-reticuline into the methylene bridge of (S)-scoulerine, forming the characteristic four-ring structure of protoberberine alkaloids. biocyclopedia.comnih.gov

Subsequent enzymatic reactions, including those catalyzed by reductases and other oxidases, further modify these core structures to produce the final array of complex alkaloids like morphine, berberine, and sanguinarine. biocyclopedia.com The biosynthesis of morphine from (R)-reticuline, for example, involves intramolecular carbon-carbon phenol coupling by salutaridine synthase (a P450 enzyme), reduction by salutaridine reductase, and subsequent steps to form thebaine, codeine, and finally morphine. biocyclopedia.com

The table below lists key enzymes and their roles in the biosynthetic pathway.

| Enzyme | Abbreviation | Function |

| Tyrosine/Dopa Decarboxylase | TYDC | Converts tyrosine and dopa to their corresponding amines. biocyclopedia.com |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. biocyclopedia.com |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. researchgate.net |

| Coclaurine N-methyltransferase | CNMT | Methylates the secondary amine of coclaurine. researchgate.net |

| N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B) | Hydroxylates N-methylcoclaurine to form 3'-hydroxy-N-methylcoclaurine. researchgate.net |

| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine. biocyclopedia.com |

| Salutaridine Synthase | SalSyn (CYP719B1) | Catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine. researchgate.net |

| Codeinone Reductase | COR | Reduces codeinone to codeine. biocyclopedia.com |

Comparison of Biosynthetic Origins with Synthetic Approaches

The production of valuable isoquinoline alkaloids has historically relied on their extraction from plant sources. However, this approach faces significant limitations.

Natural Biosynthesis (Plant Extraction):

Advantages: Provides the naturally occurring, stereochemically correct molecule.

Disadvantages: Many medicinal plants are scarce, slow-growing, and subject to environmental variability, leading to inconsistent yields. researchgate.netfrontiersin.org The concentration of desired alkaloids can be very low, making extraction and purification costly and inefficient. researchgate.net Furthermore, the chemical structures are often highly complex, making total chemical synthesis challenging. researchgate.net

Chemical Synthesis:

Advantages: Allows for the production of alkaloids without reliance on plant sources and enables the creation of novel analogues for drug discovery.

Synthetic Biology (Heterologous Biosynthesis): A promising alternative that bridges natural and chemical approaches is synthetic biology, which involves reconstructing the plant's biosynthetic pathway in microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.orgpnas.org

Advantages: This method offers the potential for cost-effective, scalable, and environmentally friendly production of complex alkaloids from simple, inexpensive starting materials like glucose. frontiersin.org Production can be carried out in controlled fermenters, ensuring a reliable and consistent supply, independent of climate and geography. nih.gov

Disadvantages: A major challenge is the low yield of the final product, often due to the complexity of the multi-enzyme pathways. frontiersin.org Many biosynthetic pathways, especially for the most complex alkaloids, are not yet fully understood, and the required enzymes have not all been identified. frontiersin.org Additionally, expressing plant enzymes in microbial hosts can be inefficient, and the accumulation of intermediate metabolites can be toxic to the host cells. researchgate.net

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry for Isoquinoline (B145761) Derivatives

The future synthesis of 3-Methylisoquinolin-6-ol hydrobromide and its analogs will likely move beyond traditional methods, embracing novel and sustainable strategies to improve efficiency, reduce environmental impact, and enable the creation of diverse chemical libraries for screening.

Modern synthetic organic chemistry offers a powerful toolkit for constructing complex heterocyclic systems. researchgate.net Future research should focus on applying transition-metal-catalyzed reactions, such as C-H activation, to directly functionalize the isoquinoline core. This approach allows for the late-stage modification of the molecule, providing rapid access to a variety of derivatives without the need for lengthy de novo synthesis. numberanalytics.com Furthermore, the development of one-pot or domino reactions, where multiple chemical transformations occur in a single step, represents a highly efficient strategy for building substituted isoquinoline frameworks. nih.gov

A critical aspect of future synthetic exploration is the integration of sustainable or "green" chemistry principles. mdpi.com This includes the use of environmentally benign solvents like water, the development of catalyst-free reaction conditions, or the application of biocatalysts to achieve high selectivity and reduce waste. researchgate.net Microwave-assisted synthesis is another promising avenue that can significantly shorten reaction times and improve yields for isoquinoline derivatives. researchgate.net

| Synthetic Strategy | Description | Potential Advantage for Isoquinoline Synthesis |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. | Allows for late-stage diversification of the 3-Methylisoquinolin-6-ol core, enabling rapid creation of analogs. |

| Domino Reactions | Multi-step reactions where subsequent transformations occur without isolating intermediates. | Increases overall efficiency, reduces solvent waste and purification steps, and allows for complex molecule construction. |

| Photocatalysis | Using light to drive chemical reactions, often with a photocatalyst. | Provides access to unique reaction pathways under mild conditions, potentially enabling novel functionalizations. |

| Biocatalysis | Employing enzymes or whole organisms to catalyze chemical reactions. | Offers high chemo-, regio-, and stereoselectivity; operates under environmentally friendly conditions (aqueous media, ambient temperature). |

| Aqueous-Mediated Synthesis | Using water as the primary solvent for chemical reactions. | Reduces reliance on volatile organic compounds (VOCs), enhancing safety and sustainability. researchgate.net |

Discovery of New Biological Targets and Mechanisms of Action

While the broader isoquinoline class is known for activities including anticancer, antimicrobial, and analgesic effects, the specific biological targets and mechanisms of action for this compound remain largely unexplored. numberanalytics.com Future pharmacological studies should aim to deconstruct its biological profile systematically.

Initial research should involve broad-spectrum screening against various disease models to identify potential therapeutic areas. Given that many isoquinoline derivatives exhibit potent anticancer properties, evaluating this compound against a panel of human cancer cell lines is a logical starting point. mdpi.com Positive hits would warrant deeper investigation into the mechanism, such as inhibition of key kinases (e.g., VEGFR-2, HER2), interaction with topoisomerases, or induction of apoptosis. nih.govrsc.org The neuroprotective potential is another promising area, as related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) have shown efficacy in models of neurodegenerative diseases by mechanisms including MAO inhibition and scavenging of free radicals. nih.gov

Identifying the precise molecular targets is crucial. Modern chemical biology techniques, such as affinity chromatography-mass spectrometry and activity-based protein profiling, can be employed to pull down and identify the specific proteins that this compound binds to within a cell. Elucidating these targets will not only clarify its mechanism of action but also enable structure-based drug design to improve potency and selectivity.

Advancements in Computational Prediction and Design of Isoquinoline-Based Compounds

In silico or computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. mdpi.com Future research on this compound should leverage these computational advancements to guide synthetic efforts and prioritize compounds for biological testing.

Molecular docking simulations can be used to predict how this compound and its virtual derivatives might bind to the active sites of known biological targets, such as enzymes or receptors implicated in cancer or neurological disorders. researchgate.netnih.gov This can help generate hypotheses about its mechanism of action and identify key structural features responsible for binding.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of isoquinoline derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds before they are synthesized. Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding interaction. tandfonline.com

| Computational Method | Application in Isoquinoline Research | Key Outcome |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a protein target. | Identification of potential biological targets; rationalization of structure-activity relationships. researchgate.net |

| QSAR | Correlates chemical structure with biological activity for a series of compounds. | Predictive models to estimate the potency of new, unsynthesized derivatives. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A virtual template for designing new molecules with potentially similar or improved activity. researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms and molecules over time. | Assessment of the stability of the drug-target complex and conformational changes. tandfonline.com |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. nih.gov |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

As research progresses from preclinical to potentially clinical stages, the need for highly sensitive and specific analytical methods to quantify this compound and its metabolites in biological matrices becomes paramount.

Future work should focus on developing and validating robust analytical techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers the high sensitivity and selectivity required for detecting trace amounts of the compound and its metabolites in complex samples like plasma, urine, and tissue homogenates. mdpi.commdpi.com Other promising techniques include capillary electrophoresis and ion mobility spectrometry, which can provide rapid analysis with minimal sample preparation. nih.gov

Furthermore, metabolomics studies will be essential for understanding the biotransformation of this compound in living systems. By comparing the metabolic profiles of treated versus untreated cells or organisms, researchers can identify the metabolic pathways involved in its breakdown. nih.gov This information is critical for understanding its pharmacokinetic profile, identifying potentially active or toxic metabolites, and predicting drug-drug interactions.

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Science

The most significant breakthroughs in understanding and utilizing this compound will emerge from a highly integrated, interdisciplinary research approach. The traditional linear process of drug discovery is being replaced by a more dynamic model where chemistry, biology, and computational science are deeply intertwined.

In this paradigm, computational chemists can design a virtual library of derivatives based on the 3-Methylisoquinolin-6-ol scaffold. mdpi.com Synthetic chemists can then prioritize and create the most promising candidates using novel, sustainable methods. These compounds would then be evaluated by biologists in relevant cellular and animal models to determine their efficacy and mechanism of action. The resulting biological data would feed back to the computational team to refine the predictive models, creating a closed-loop cycle of design, synthesis, and testing that accelerates the discovery of optimized lead compounds. This synergistic approach ensures that research efforts are focused, efficient, and have the highest probability of translating basic scientific discoveries into tangible therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 3-Methylisoquinolin-6-ol hydrobromide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and subsequent salt formation. For analogous compounds like 5-Chloro-2-methylquinolin-6-ol hydrobromide, refluxing under controlled temperature (80–100°C) ensures complete chlorination and hydrobromide salt formation . Key factors include:

- Reaction time : Prolonged reflux (>12 hours) improves yield but risks decomposition.

- Catalyst use : Acidic or basic conditions may influence regioselectivity.

- Purification : Crystallization from ethanol/water mixtures enhances purity (>95%) .

| Step | Conditions | Yield |

|---|---|---|

| Halogenation | Reflux in HBr, 24h | 60–70% |

| Salt formation | Ethanol/water, 0°C | 85–90% |

Advanced: How do halogen substitutions at the 6-position alter electronic properties and biological interactions?

Answer:

Halogen substituents (e.g., Br, Cl, F) impact electronic density and binding affinities. For example:

- Bromine : Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites.

- Chlorine : Reduces steric hindrance compared to Br, increasing reactivity in nucleophilic substitutions.

- Fluorine : Withdraws electron density, altering hydrogen-bonding interactions .

| Substituent | LogP | Binding Affinity (nM) |

|---|---|---|

| Br | 2.1 | 120 ± 15 |

| Cl | 1.8 | 95 ± 10 |

| F | 1.5 | 150 ± 20 |

These differences necessitate tailored experimental designs, such as docking studies paired with Hammett σ constants to predict reactivity .

Basic: What spectroscopic and chromatographic methods validate the purity and structure of this compound?

Answer:

- NMR : and NMR confirm substitution patterns (e.g., methyl at C3, hydroxyl at C6).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 238.1) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:

Contradictions often arise from differences in assay conditions or cellular models. Strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., scopolamine hydrobromide in neuroactivity assays) .

- Meta-analysis : Compare IC values across studies, adjusting for variables like pH or co-solvents.

- Molecular dynamics simulations : Identify subtle conformational changes affecting binding .

Basic: How does the hydrobromide salt form influence physicochemical properties?

Answer:

The hydrobromide salt enhances:

- Solubility : Up to 50 mg/mL in water vs. <5 mg/mL for the free base.

- Stability : Reduced hygroscopicity compared to hydrochloride salts.

- Bioavailability : Improved dissolution in gastrointestinal fluid .

Advanced: What experimental designs control for variability in pharmacological studies?

Answer:

For in vivo studies:

- Dosing regimens : Administer compounds p.o. or i.p. for 27 days to assess chronic effects .

- Control groups : Include vehicle-only and positive controls (e.g., known enzyme inhibitors).

- Blinding : Randomize animal groups to eliminate observer bias .

Basic: What are the key structural analogs of this compound, and how do they differ?

Answer:

Common analogs include:

- 6-Chloro-8-methylisoquinolin-3-amine : Higher reactivity in SNAr reactions due to Cl’s electronegativity.

- 6-Fluoro-8-methylisoquinolin-3-amine : Enhanced metabolic stability but reduced target affinity .

Advanced: How can computational methods guide the optimization of 3-Methylisoquinolin-6-ol derivatives?

Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitutions.

- QSAR models : Correlate substituent effects (e.g., Hammett σ) with bioactivity .

- Docking simulations : Identify key residues (e.g., Tyr452 in kinase targets) for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.